Phomopsinamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Phomopsinamine is a potent mycotoxin produced by the fungus Phomopsis leptostromiformis. It is formed by the hydrolysis of the dicarboxylic acid of phomopsin A. This compound is known for its ability to inhibit microtubule polymerization, making it a significant compound in scientific research .

Métodos De Preparación

Phomopsinamine is synthesized through the hydrolysis of phomopsin A. The specific synthetic routes and reaction conditions for its preparation are not extensively documented in the available literature. it is known that this compound can be produced in a laboratory setting by hydrolyzing phomopsin A under controlled conditions .

Análisis De Reacciones Químicas

Phomopsinamine primarily undergoes reactions that involve its interaction with tubulin. It inhibits the polymerization of tubulin, a key protein in the formation of microtubules. The compound binds selectively to dimeric tubulin at a site overlapping that of vinblastine and maytansine . This interaction is crucial for its function as a microtubule inhibitor.

Aplicaciones Científicas De Investigación

Phomopsinamine, a derivative of phomopsin A, is a peptide mycotoxin that inhibits microtubule polymerization . Phomopsins, produced by the fungus Phomopsis leptostromiformis, are known as the causal agent in lupin poisoning, or lupinosis .

Effects of Phomopsins

- Toxicity Sheep are more susceptible to phomopsins' toxic effects than rats . In sheep, signs of lupinosis include inappetence and loss of condition. Reduction in food intake can be observed within one day of administration .

- Liver Damage Pathological examinations in mice have revealed the liver as the primary target organ, with major changes occurring in the hepatic lobes. At higher doses, fatty changes and fibrosis can develop in the liver .

- Enzyme Activity Changes in liver enzyme activities have been observed, including elevated alkaline phosphatase, 5’–nucleotidase, β–glucuronidase, and acid phosphatase activities, as well as decreased succinic dehydrogenase, glutamic oxaloacetic transaminase, lactate dehydrogenase, and glucose–6–phosphatase activities .

- Microtubule Inhibition Phomopsins are potent microtubule inhibitors, blocking tubulin polymerization at concentrations less than 1 microM . They inhibit vinblastine binding to tubulin and enhance the binding of colchicine to tubulin .

Research on Bioactive Compounds

Research indicates that bioactive compounds from natural sources have significant scientific importance and application prospects . Studies suggest that C. ptilosperma has potential medicinal applications due to its bioactive compounds . Phenolic compounds, found ubiquitously in nature, have also gained research attention for their unique properties and industrial uses . Phenolic-enabled nanotechnology (PEN) has seen increased research, especially for biomedical applications .

Impact of External Factors on Scientific Research

Mecanismo De Acción

Phomopsinamine exerts its effects by inhibiting the polymerization of tubulin. It binds to tubulin at a site that overlaps with the binding sites of vinblastine and maytansine. This binding prevents the formation of microtubules, which are essential for cell division and other cellular functions. By blocking microtubule polymerization, this compound disrupts the normal function of cells, leading to cell cycle arrest and apoptosis .

Comparación Con Compuestos Similares

Phomopsinamine is similar to other microtubule inhibitors such as vinblastine and maytansine. it is unique in its specific binding site and its origin from the fungus Phomopsis leptostromiformis. Other similar compounds include:

Vinblastine: A well-known microtubule inhibitor used in cancer therapy.

Maytansine: Another microtubule inhibitor with applications in cancer research.

Phomopsin A: The precursor to this compound, also a microtubule inhibitor

This compound’s unique origin and specific binding characteristics make it a valuable compound for scientific research and potential therapeutic applications.

Actividad Biológica

Phomopsinamine, a derivative of the phomopsin family, is a cyclic peptide mycotoxin produced by the fungus Phomopsis leptostromiformis. This compound has garnered attention due to its significant biological activities, particularly its effects on cell growth and cancer treatment. This article delves into the biological activity of this compound, supported by various studies and data.

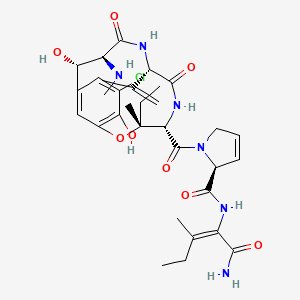

Chemical Structure and Properties

This compound is characterized by a 13-membered ring structure formed by an ether bridge, along with several unique amino acid residues. The structure is critical for its biological activity, particularly its interaction with cellular components such as tubulin.

| Compound | Structure | Key Features |

|---|---|---|

| This compound A | This compound Structure | Cyclic peptide, potent microtubule inhibitor |

| Phomopsin A | Phomopsin A Structure | Parent compound, exhibits similar bioactivity |

Anticancer Properties

This compound has been shown to exhibit potent anticancer activity against various human cancer cell lines. In vitro studies have demonstrated a dose-dependent response to this compound, indicating its potential as a therapeutic agent.

- Study Findings : A comprehensive screening against 60 human cancer cell lines revealed that this compound and its derivatives displayed significant cytotoxic effects. The results indicated that this compound exhibited selective activity against liver cancer cells while minimizing effects on non-cancerous tissues .

The primary mechanism through which this compound exerts its effects is by inhibiting microtubule polymerization. This action disrupts normal cell division processes, leading to cell cycle arrest and apoptosis in susceptible cells.

- Microtubule Inhibition : Studies have indicated that this compound inhibits the binding of [3H]vinblastine to tubulin at concentrations lower than 1 μM, similar to other known microtubule inhibitors like vinblastine .

Acute Toxicity

Acute toxicity studies in animal models have shown that this compound can lead to significant liver damage and other systemic effects. Key findings include:

- LD50 Estimates : The intraperitoneal LD50 for this compound is estimated to be around 1 mg/kg in rats. Symptoms observed included fatty liver changes and mitotic arrest in liver parenchymal cells .

- Pathological Effects : Histopathological examinations revealed degeneration of liver cells and changes in enzyme activity associated with liver function .

Long-term Effects

Chronic exposure to this compound has been linked to irreversible liver damage characterized by nodular cirrhosis in animal models. Recovery was observed in some cases after cessation of exposure, but this was not universal .

Case Studies

Several case studies have highlighted the implications of this compound exposure in agricultural settings, particularly related to lupinosis in livestock:

- Lupinosis in Sheep : Ingestion of lupins contaminated with phomopsins has led to severe health issues in sheep, including loss of appetite and weight loss. The disease's clinical signs correlate with the level of exposure to phomopsins .

- Recovery Patterns : Studies showed that sheep affected by lupinosis exhibited varying recovery patterns depending on the duration and severity of exposure .

Propiedades

Fórmula molecular |

C32H43ClN6O8 |

|---|---|

Peso molecular |

675.2 g/mol |

Nombre IUPAC |

(2S)-N-[(E)-1-amino-3-methyl-1-oxopent-2-en-2-yl]-1-[(3R,4S,7S,10S,11S)-14-chloro-3-ethyl-11,15-dihydroxy-3-methyl-10-(methylamino)-6,9-dioxo-7-prop-1-en-2-yl-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-triene-4-carbonyl]-2,5-dihydropyrrole-2-carboxamide |

InChI |

InChI=1S/C32H43ClN6O8/c1-8-16(5)22(27(34)42)37-28(43)19-11-10-12-39(19)31(46)26-32(6,9-2)47-20-14-17(13-18(33)25(20)41)24(40)23(35-7)30(45)36-21(15(3)4)29(44)38-26/h10-11,13-14,19,21,23-24,26,35,40-41H,3,8-9,12H2,1-2,4-7H3,(H2,34,42)(H,36,45)(H,37,43)(H,38,44)/b22-16+/t19-,21-,23-,24-,26+,32+/m0/s1 |

Clave InChI |

YFIIICIITZPYSM-OIXMZTBHSA-N |

SMILES isomérico |

CC/C(=C(\C(=O)N)/NC(=O)[C@@H]1C=CCN1C(=O)[C@@H]2[C@@](OC3=C(C(=CC(=C3)[C@@H]([C@@H](C(=O)N[C@H](C(=O)N2)C(=C)C)NC)O)Cl)O)(C)CC)/C |

SMILES canónico |

CCC(=C(C(=O)N)NC(=O)C1C=CCN1C(=O)C2C(OC3=C(C(=CC(=C3)C(C(C(=O)NC(C(=O)N2)C(=C)C)NC)O)Cl)O)(C)CC)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.